10-Bromodecanol
Overview
Description
Mechanism of Action
Target of Action
10-Bromodecanol, also known as Decamethylene bromohydrin , is a technical grade compoundIt’s suggested that it may have an impact on the respiratory system .
Biochemical Pathways
It has been used in the synthesis of (11z,13z)-11,13-hexadecadienal , which is the female sex pheromone of the navel orangeworm (Amyelois transitella) .
Result of Action
It’s known to be used in the synthesis of (11z,13z)-11,13-hexadecadienal , a compound with known biological activity.
Biochemical Analysis
Biochemical Properties
10-Bromodecanol plays a significant role in biochemical reactions, particularly in the synthesis of pheromones and other bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. For instance, this compound has been used in the synthesis of (11Z,13Z)-11,13-hexadecadienal, a female sex pheromone of the navel orangeworm (Amyelois transitella) . The interaction of this compound with enzymes such as oxidases and dehydrogenases is crucial for its conversion into other bioactive forms.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the respiratory system, causing irritation upon exposure . The compound’s impact on cell function is mediated through its interactions with cellular membranes and proteins, altering membrane fluidity and protein function. These interactions can lead to changes in cell signaling pathways, ultimately affecting gene expression and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atom allows it to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in the modulation of various biochemical pathways, influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under recommended storage conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown potential respiratory irritation and other adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including respiratory irritation and potential toxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as oxidases and dehydrogenases. These interactions facilitate its conversion into other bioactive compounds, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of brominated metabolites, which may have distinct biochemical properties and effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to integrate into cellular membranes, affecting membrane fluidity and protein function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s integration into cellular membranes can affect its activity and function, leading to changes in cellular processes and biochemical pathways .
Preparation Methods
10-Bromodecanol can be synthesized through various methods. One common synthetic route involves the reaction of decane with bromine in the presence of a catalyst to form 1-bromo-10-decane, which is then hydrolyzed to produce this compound . Another method involves the deprotection of MOM, MEM, BOM, or SEM ethers using trimethylsilyl trifluoromethanesulfonate and 2,2’-bipyridyl in dichloromethane, followed by hydrolysis .
In industrial production, this compound is typically synthesized through the bromination of decanol using bromine or hydrobromic acid under controlled conditions .
Chemical Reactions Analysis
10-Bromodecanol undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to 10-decanol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and hydroxide ions. The major products formed from these reactions include 10-bromodecanoic acid and 10-decanol .
Scientific Research Applications
10-Bromodecanol has a wide range of scientific research applications:
Comparison with Similar Compounds
10-Bromodecanol can be compared with other similar compounds, such as:
6-Bromo-1-hexanol: This compound has a shorter carbon chain and is used in similar applications as this compound.
8-Bromo-1-octanol: With an eight-carbon chain, this compound is also used in organic synthesis and as an intermediate in various chemical reactions.
12-Bromo-1-dodecanol: This compound has a longer carbon chain and is used in the synthesis of more complex molecules.
11-Bromo-1-undecanol: Similar to this compound, this compound is used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific carbon chain length, which makes it suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
10-bromodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMUUBPTDRQQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068855 | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53463-68-6 | |
Record name | 10-Bromo-1-decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53463-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decanol, 10-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanol, 10-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-bromodecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 10-Bromo-1-decanol in chemical synthesis?
A1: 10-Bromo-1-decanol serves as a key starting material for synthesizing various (Z,Z)-dienes and conjugated en-ynes, which are commonly found in the sex pheromones of insects, particularly those belonging to the Notodontidae family [, ]. This compound's structure, with its terminal bromine and hydroxyl groups, makes it an ideal substrate for further modifications like alkylation and coupling reactions.
Q2: Can you elaborate on the synthesis of insect pheromones using 10-Bromo-1-decanol?
A2: Researchers have successfully synthesized (11Z,13Z)-hexadecadienal, the female sex pheromone of the navel orangeworm (Amyelois transitella), using 10-Bromo-1-decanol as the starting material []. The synthesis involved a multi-step process, including alkylation, Sonogashira-Hagihara coupling, and Brown's hydroboration-protonolysis reactions. This method enabled the production of the pheromone on a multi-gram scale, highlighting the compound's potential for large-scale applications [].
Q3: What challenges are associated with the synthesis of 10-Bromo-1-decanol itself?
A3: One of the main challenges in synthesizing 10-Bromo-1-decanol is achieving high selectivity for the monobrominated product and minimizing the formation of the dibrominated byproduct, 1,10-dibromodecane []. Traditional methods often result in a mixture of both.
Q4: Have there been any advancements in addressing the selectivity issue during 10-Bromo-1-decanol synthesis?
A4: Yes, recent research has explored using microwave irradiation during the synthesis of 10-Bromo-1-decanol from decane-1,10-diol and aqueous hydrobromic acid []. This method, utilizing toluene as a solvent, led to a significant improvement in selectivity (95.2%) and a yield of 53.5% for the desired 10-Bromo-1-decanol [].
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